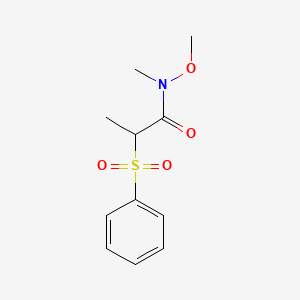![molecular formula C20H21N3O2S B14183641 N-{2-[(2-Aminoethyl)amino]ethyl}pyrene-1-sulfonamide CAS No. 912562-09-5](/img/structure/B14183641.png)
N-{2-[(2-Aminoethyl)amino]ethyl}pyrene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[(2-Aminoethyl)amino]ethyl}pyrene-1-sulfonamide is a complex organic compound that features a pyrene moiety linked to a sulfonamide group through a flexible ethylene bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-Aminoethyl)amino]ethyl}pyrene-1-sulfonamide typically involves the following steps:
Formation of the Pyrene Sulfonyl Chloride: Pyrene is reacted with chlorosulfonic acid to form pyrene-1-sulfonyl chloride.
Amination Reaction: The pyrene-1-sulfonyl chloride is then reacted with N-(2-aminoethyl)ethylenediamine under controlled conditions to form the desired sulfonamide compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
化学反应分析
Types of Reactions
N-{2-[(2-Aminoethyl)amino]ethyl}pyrene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced to form sulfinamide or sulfide derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce sulfinamide or sulfide derivatives.
科学研究应用
N-{2-[(2-Aminoethyl)amino]ethyl}pyrene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a fluorescent probe due to the pyrene moiety, which exhibits strong fluorescence properties.
Biology: The compound can be used to label biomolecules for imaging and tracking in biological systems.
Industry: It can be used in the development of advanced materials, such as sensors and optoelectronic devices.
作用机制
The mechanism of action of N-{2-[(2-Aminoethyl)amino]ethyl}pyrene-1-sulfonamide involves its interaction with specific molecular targets. The pyrene moiety can intercalate into DNA, while the sulfonamide group can form hydrogen bonds with amino acid residues in proteins. These interactions can affect the function of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
N-(2-Hydroxyethyl)ethylenediamine: Similar in structure but lacks the pyrene moiety.
N-(2-Aminoethyl)ethanolamine: Another related compound with different functional groups.
Uniqueness
N-{2-[(2-Aminoethyl)amino]ethyl}pyrene-1-sulfonamide is unique due to the presence of the pyrene moiety, which imparts strong fluorescence properties. This makes it particularly useful as a fluorescent probe in various applications.
属性
CAS 编号 |
912562-09-5 |
|---|---|
分子式 |
C20H21N3O2S |
分子量 |
367.5 g/mol |
IUPAC 名称 |
N-[2-(2-aminoethylamino)ethyl]pyrene-1-sulfonamide |
InChI |
InChI=1S/C20H21N3O2S/c21-10-11-22-12-13-23-26(24,25)18-9-7-16-5-4-14-2-1-3-15-6-8-17(18)20(16)19(14)15/h1-9,22-23H,10-13,21H2 |
InChI 键 |
GMUIPVSIMYZZMW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)S(=O)(=O)NCCNCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[3-Methoxy-4-(pyrrolidin-1-yl)phenyl]-3-phenylprop-2-enal](/img/structure/B14183564.png)
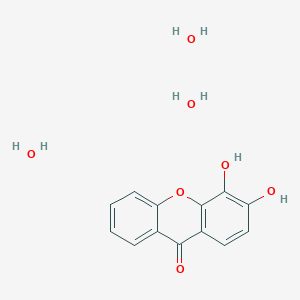
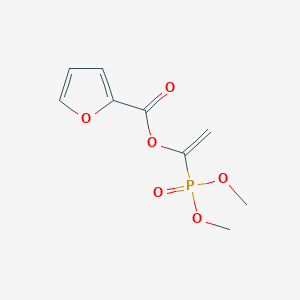
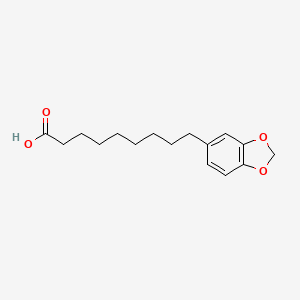
![3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 9-benzoyl-, 1,1-dimethylethyl ester](/img/structure/B14183585.png)
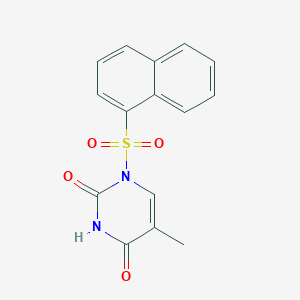
![Ethyl {[3-(4-methylphenyl)prop-2-yn-1-yl]oxy}acetate](/img/structure/B14183593.png)
![3,4-Dicyclopropyl-6-[2-(trifluoromethyl)phenyl]pyridazine](/img/structure/B14183599.png)
![N-{4-[(2-Amino-4,7-dimethyl-1,3-benzothiazol-6-yl)oxy]phenyl}-N-[2-fluoro-5-(trifluoromethyl)phenyl]urea](/img/structure/B14183618.png)
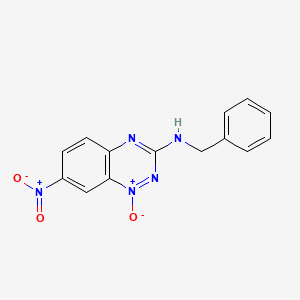
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-(4-fluorophenyl)urea](/img/structure/B14183630.png)
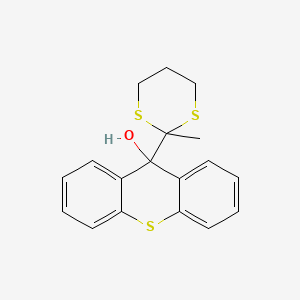
![{4-[(Prop-2-yn-1-yl)oxy]-1,3-phenylene}dimethanol](/img/structure/B14183639.png)
